molecular formula C13H12N4OS B2580711 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide CAS No. 446308-75-4

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide

Cat. No. B2580711
M. Wt: 272.33
InChI Key: KGFVHZKXNIFXQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis involved the reaction of ortho-toluylchloride with potassium thiocyanate in acetone followed by condensation of the resulting ortho-carbonyl isothiocyanate with the appropriate primary amine .


Molecular Structure Analysis

The compound was fully crystallized and characterized on the basis of elemental analysis, X-ray crystallography, and spectroscopic techniques namely infra-red, Uv-Vis, and nuclear magnetic resonance .


Chemical Reactions Analysis

The compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The new para cleavage of C–Cl bond of the benzoyl chloride by nitrogen atom of the bidentate thiocyanate produces carbonyl isothiocyanate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.33. The melting point was in the range of 164.9°C–165.8°C . The Fourier transform infrared (FTIR) analysis shows the following vibrational frequencies for ⱱ(N-H), ⱱ(C=O), ⱱ(C-N) and ⱱ(C=S) at 3237 cm–1, 1683 cm–1, 1329 cm–1 and 1154 cm–1 respectively .

Scientific Research Applications

Anticancer Properties

Research on related compounds has highlighted their potential in cancer treatment. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor, shows significant antitumor activity by inhibiting HDACs, blocking cancer cell proliferation, and inducing apoptosis. This suggests potential anticancer applications for structurally similar compounds (Zhou et al., 2008).

Antibacterial Applications

Compounds with the N-(pyrimidin-2-ylcarbamothioyl)benzamide moiety have been synthesized and shown to exhibit good antibacterial activity against Escherichia coli and Staphylococcus aureus. This indicates a potential application of 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide in developing new antibacterial agents (Fayyadh et al., 2022).

Corrosion Inhibition

Thiourea derivatives, including N-(pyrimidin-2-ylcarbamothioyl)benzamide, have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their inhibitory efficiency suggests potential applications in materials science, particularly in protecting metals against corrosion (de Oliveira et al., 2015).

Antiviral and Antimicrobial Activities

Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the queried compound, have been found to possess selective aldose reductase inhibitors with antioxidant activity. This suggests possible applications in treating diseases associated with oxidative stress or microbial infections (La Motta et al., 2007).

Future Directions

The compound shows antibacterial activity towards gram-positive and gram-negative bacteria . Therefore, this type of compound can be further studied . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-5-2-3-6-10(9)11(18)16-13(19)17-12-14-7-4-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFVHZKXNIFXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333634
Record name 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide

CAS RN

446308-75-4
Record name 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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